molecular formula C10H9FO2 B180716 (E)-4-(2-fluorophenyl)but-3-enoic acid CAS No. 127406-53-5

(E)-4-(2-fluorophenyl)but-3-enoic acid

Cat. No. B180716
M. Wt: 180.17 g/mol
InChI Key: PIEZMEORTPFVES-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-Fluorophenyl)but-3-enoic acid, also known as 2-fluoro-3-phenylbut-2-enoic acid, is a compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid that is soluble in hot water and miscible with most organic solvents. This compound has been extensively studied due to its wide range of applications in the scientific research field.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-4-(2-fluorophenyl)but-3-enoic acid involves the preparation of 2-fluorobenzene, which is then reacted with crotonaldehyde to form (E)-4-(2-fluorophenyl)but-3-enal. This aldehyde is subsequently oxidized to form the desired product, (E)-4-(2-fluorophenyl)but-3-enoic acid.

Starting Materials
Benzene, Fluorine gas, Crotonaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Potassium permanganate, Sulfuric acid, Sodium sulfate, Methanol, Ethanol, Wate

Reaction
1. Nitrate benzene with nitric acid to form nitrobenzene., 2. Reduce nitrobenzene to aniline using sodium borohydride., 3. React aniline with sulfuric acid to form diazonium salt., 4. React diazonium salt with hydrochloric acid to form 2-fluorobenzene., 5. React 2-fluorobenzene with crotonaldehyde in the presence of sodium hydroxide to form (E)-4-(2-fluorophenyl)but-3-enal., 6. Oxidize (E)-4-(2-fluorophenyl)but-3-enal using potassium permanganate in the presence of sulfuric acid to form (E)-4-(2-fluorophenyl)but-3-enoic acid., 7. Purify the product using recrystallization with methanol and ethanol, and dry using sodium sulfate.

Scientific Research Applications

(E)-4-(2-Fluorophenyl)but-3-enoic acid has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used in the preparation of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.

Mechanism Of Action

(E)-4-(2-Fluorophenyl)but-3-enoic acid acts as a weak acid in aqueous solution. It is believed to undergo a proton transfer reaction with water, forming a hydronium ion and a (E)-4-(2-fluorophenyl)but-3-enoic acidhenylbut-2-enoate anion. The anion is then believed to undergo a condensation reaction with a second molecule of (E)-4-(2-fluorophenyl)but-3-enoic acid, forming a cyclic dimer. This dimer is believed to be the active species in the reaction.

Biochemical And Physiological Effects

(E)-4-(2-Fluorophenyl)but-3-enoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be responsible for the anticonvulsant effects of lamotrigine, a drug synthesized using (E)-4-(2-fluorophenyl)but-3-enoic acid. Additionally, it has been found to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.

Advantages And Limitations For Lab Experiments

(E)-4-(2-Fluorophenyl)but-3-enoic acid has several advantages and limitations in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for synthesis of various compounds. Additionally, it is relatively stable in solution, allowing for long-term storage. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of (E)-4-(2-Fluorophenyl)but-3-enoic acid are vast. One potential future direction is to explore its use in the synthesis of various heterocyclic compounds, such as indoles and pyrroles. Additionally, its use in the synthesis of fluorinated compounds could be further explored. Additionally, further research could be conducted to explore its potential as an inhibitor of various enzymes, such as acetylcholinesterase and 5-alpha-reductase. Finally, its use in the synthesis of various pharmaceuticals could be further explored.

properties

IUPAC Name

(E)-4-(2-fluorophenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZMEORTPFVES-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-fluorophenyl)but-3-enoic acid

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